molecular formula C14H17N3O4S B2955903 ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate CAS No. 893384-01-5

ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate

Cat. No.: B2955903
CAS No.: 893384-01-5
M. Wt: 323.37
InChI Key: GMTBQAIWWKEXGU-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is a complex organic compound that features a furan ring, an imidazole ring, and a sulfanylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl imidazole intermediate. This intermediate is then reacted with a sulfanylacetamido compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the imidazole ring yields dihydroimidazole derivatives.

Scientific Research Applications

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes and receptors, modulating their activity. The sulfanylacetamido group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(furan-2-yl)acetate: This compound shares the furan ring but lacks the imidazole and sulfanylacetamido groups.

    2-(Furan-2-yl)imidazole: This compound contains the furan and imidazole rings but lacks the ethyl ester and sulfanylacetamido groups.

    Ethyl 2-(imidazol-2-yl)acetate: This compound contains the imidazole ring and ethyl ester but lacks the furan and sulfanylacetamido groups.

Uniqueness

Ethyl 2-[2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamido]acetate is unique due to the combination of its functional groups. The presence of both furan and imidazole rings, along with the sulfanylacetamido group, provides a unique set of chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-2-20-13(19)8-16-12(18)10-22-14-15-5-6-17(14)9-11-4-3-7-21-11/h3-7H,2,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTBQAIWWKEXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=CN1CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816107
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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